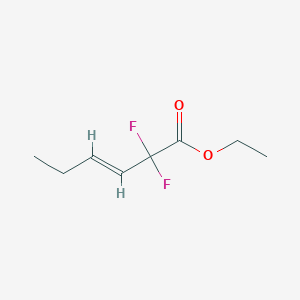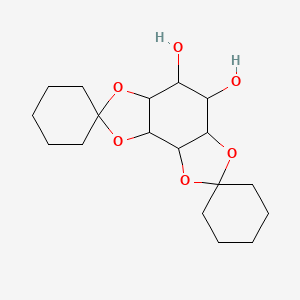![molecular formula C₂₂H₂₁D₃ClN₃O B1146578 4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one CAS No. 758637-88-6](/img/structure/B1146578.png)
4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related phthalazin-1-one derivatives typically involves multi-component reactions that combine different precursor molecules in the presence of catalysts to form complex structures efficiently. For instance, the one-pot, four-component synthesis of related phthalazine derivatives has been demonstrated, offering a pathway to synthesize complex molecules with potential bioactivity (Torkian et al., 2011).
Molecular Structure Analysis
The molecular structure and behavior of such compounds can be comprehensively analyzed using techniques like FT-IR and FT-Raman spectroscopy, combined with quantum mechanical methods. These analyses provide insights into the optimized molecular geometry, vibrational wavenumbers, infrared intensities, Raman scattering, molecular electrostatic potential, and HOMO-LUMO energies, which are crucial for understanding the chemical and biological activity of the molecule (Kuruvilla et al., 2018).
Chemical Reactions and Properties
Phthalazin-1-one derivatives exhibit diverse chemical reactions, leading to a variety of compounds with significant antimicrobial activities. Their reactivity can be tailored to synthesize molecules with targeted biological activities (Sridhara et al., 2010).
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
Research into the occurrence, toxicity, and degradation of antimicrobial agents like triclosan, which shares a structural motif with chlorophenyl groups, provides insights into how similar compounds might behave in the environment. Triclosan is known for its partial elimination in sewage treatment plants and its detection in various environmental compartments, indicating a potential environmental persistence and bioaccumulation risk similar to what might be expected from "4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one" derivatives. The degradation pathways of triclosan leading to more toxic and persistent compounds suggest that similar pathways might exist for related compounds, emphasizing the need for careful environmental management (Bedoux et al., 2012).
Synthesis and Chemical Transformations
The synthesis of benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines highlights a methodological approach that could be relevant for synthesizing complex molecules including phthalazin-1-one derivatives. This review showcases various synthetic approaches and biological applications, offering a foundation for developing new molecules with desired pharmacological responses, potentially including "4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one" (Ibrahim, 2011).
Drug Development and Pharmacological Applications
The discussion on the pro-cognitive effects of angiotensin IV and its interactions with dopamine receptors in the brain, though not directly related, illustrates the potential for compounds targeting specific receptor pathways to have clinically relevant effects. This may include novel compounds designed for specific therapeutic targets, suggesting a research avenue for "4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one" in neuroscience or pharmacology (Braszko, 2010).
Pharmaceutical Chemistry
The synthesis and pharmacological applications of phthalazine derivatives, as outlined in literature, point to their utility as building blocks for creating new molecules with heterocyclic structures. These molecules are of interest in medicinal chemistry for developing drugs with improved potency and effectiveness. Such synthetic routes and applications provide a template for exploring the pharmacological potentials of "4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one" and its derivatives in creating new therapeutic agents (Singh & Kumar, 2019).
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUVEWMHONZEQD-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Butyl-2-[3-(1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B1146497.png)
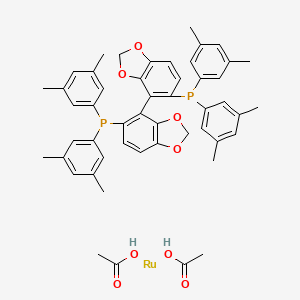
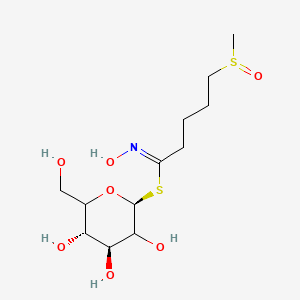
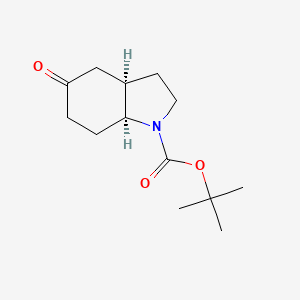
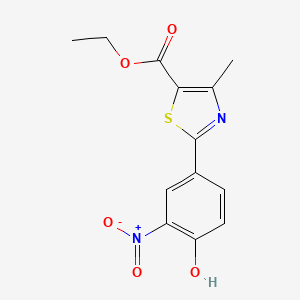
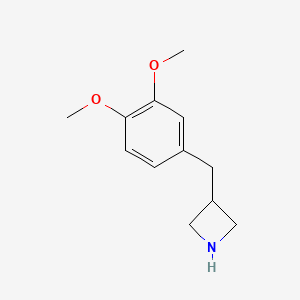
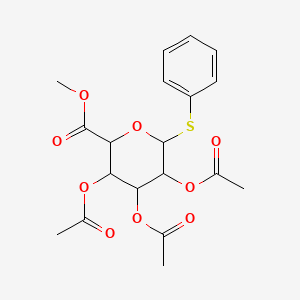
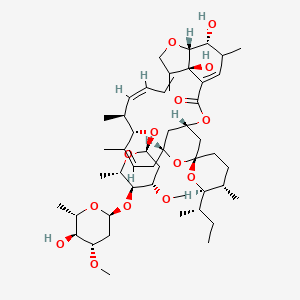
![10-[(3-Methanethiosulfonyl)-1-propionyl] Folic Acid](/img/no-structure.png)
